molecular formula C11H11F3N2O B1425684 3-[2-(Trifluoromethyl)phenyl]piperazin-2-one CAS No. 1246551-30-3

3-[2-(Trifluoromethyl)phenyl]piperazin-2-one

Cat. No. B1425684
M. Wt: 244.21 g/mol
InChI Key: UNNPWQGMNWCJJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-[2-(Trifluoromethyl)phenyl]piperazin-2-one” is a compound with the IUPAC name 3-[2-(Trifluoromethyl)phenyl]-2-piperazinone . It has a molecular weight of 244.22 . The compound is in powder form and is stored at room temperature .


Molecular Structure Analysis

The InChI code for “3-[2-(Trifluoromethyl)phenyl]piperazin-2-one” is 1S/C11H11F3N2O/c12-11(13,14)8-4-2-1-3-7(8)9-10(17)16-6-5-15-9/h1-4,9,15H,5-6H2,(H,16,17) . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

“3-[2-(Trifluoromethyl)phenyl]piperazin-2-one” has a molecular weight of 244.22 . It is a powder and is stored at room temperature .

Scientific Research Applications

Piperazine Derivatives in Therapeutic Use

Piperazine derivatives, including compounds like 3-[2-(Trifluoromethyl)phenyl]piperazin-2-one, have been extensively studied for their therapeutic potential. These compounds are integral to the design of a variety of drugs with applications across a range of therapeutic areas such as antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory agents. The modifications of the piperazine nucleus significantly influence the medicinal properties of the resulting molecules, allowing for targeted drug discovery and development efforts in treating various diseases. The versatility of piperazine-based molecules is highlighted by their incorporation into drugs targeting the central nervous system (CNS), showcasing their broad potential in pharmacotherapy (Rathi, Syed, Shin, & Patel, 2016).

Role in Anti-Mycobacterial Research

The structural framework of piperazine derivatives has been leveraged in the development of potent anti-mycobacterial agents. Research over the past decades has demonstrated the efficacy of piperazine-containing compounds against Mycobacterium tuberculosis, including strains resistant to conventional treatments. This review underscores the importance of piperazine as a building block in the design of novel anti-TB molecules, contributing to the ongoing efforts to address drug resistance and improve treatment outcomes in tuberculosis (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).

Pharmacophoric Role in Drug Design

The pharmacophoric role of piperazine and its analogs is crucial in the rational design of new pharmacological agents. By adjusting the substituents on the piperazine ring, researchers can significantly alter the pharmacokinetic and pharmacodynamic properties of the molecules, enhancing their efficacy and safety profiles. This approach has led to the development of novel compounds with improved therapeutic potential, addressing a wide range of health conditions (Sikazwe, Nkansah, Altundas, Zhu, Roth, Setola, & Ablordeppey, 2009).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-[2-(trifluoromethyl)phenyl]piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O/c12-11(13,14)8-4-2-1-3-7(8)9-10(17)16-6-5-15-9/h1-4,9,15H,5-6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNNPWQGMNWCJJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C(N1)C2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(Trifluoromethyl)phenyl]piperazin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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